4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(3-bromo-9H-carbazol-9-yl)biphenyl is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3-bromo-9H-carbazol-9-yl)biphenyl typically involves the Ullmann reaction, a copper-catalyzed coupling reaction. The process begins with the bromination of carbazole to form 3-bromo-9H-carbazole. This intermediate is then coupled with 4,4’-dibromobiphenyl in the presence of a copper catalyst under inert conditions to yield the final product. The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(3-bromo-9H-carbazol-9-yl)biphenyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified by recrystallization or sublimation to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(3-bromo-9H-carbazol-9-yl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the electronic structure of the carbazole units.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(3-bromo-9H-carbazol-9-yl)biphenyl has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): It is used as a host material in the emissive layer of OLEDs, providing a suitable matrix for efficient energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity.
Organic Photovoltaics (OPVs): The compound serves as a hole transport material in OPVs, improving charge transport and overall device efficiency.
Organic Field-Effect Transistors (OFETs): It is utilized as a charge transport material in OFETs, contributing to the semiconducting properties of the devices.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(3-bromo-9H-carbazol-9-yl)biphenyl in organic electronic devices involves its role as a host material or charge transport material. The compound facilitates efficient energy transfer and charge transport due to its unique electronic structure. The carbazole units provide high hole mobility, while the biphenyl core ensures structural stability and efficient charge transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: This compound is similar in structure but lacks the bromine substituents, which can affect its electronic properties and reactivity.
1,3-Bis(9H-carbazol-9-yl)benzene: Another carbazole derivative used in organic electronics, but with a different core structure.
Uniqueness
4,4’-Bis(3-bromo-9H-carbazol-9-yl)biphenyl is unique due to the presence of bromine atoms, which enhance its reactivity and allow for further functionalization. This makes it a versatile compound for various applications in organic electronics and materials science.
Eigenschaften
Molekularformel |
C36H22Br2N2 |
---|---|
Molekulargewicht |
642.4 g/mol |
IUPAC-Name |
3-bromo-9-[4-[4-(3-bromocarbazol-9-yl)phenyl]phenyl]carbazole |
InChI |
InChI=1S/C36H22Br2N2/c37-25-13-19-35-31(21-25)29-5-1-3-7-33(29)39(35)27-15-9-23(10-16-27)24-11-17-28(18-12-24)40-34-8-4-2-6-30(34)32-22-26(38)14-20-36(32)40/h1-22H |
InChI-Schlüssel |
PIQLSWNMCZTPKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)Br)C8=CC=CC=C86)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.